2-(Sulfoacetamido) Dimoxystrobin Acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Sulfoacetamido) Dimoxystrobin Acetic Acid is a metabolite of Dimoxystrobin, a pesticide component known for its antifungal activity . This compound is characterized by its molecular formula C12H15NO6S and a molecular weight of 301.32 g/mol . It is primarily used in research settings and is not intended for direct consumer use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sulfoacetamido) Dimoxystrobin Acetic Acid involves the sulfonation of Dimoxystrobin followed by acylation. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is mainly used for research purposes. the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Sulfoacetamido) Dimoxystrobin Acetic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Sulfoacetamido) Dimoxystrobin Acetic Acid is primarily used in scientific research, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating its effects on various biological systems and its potential as a bioactive compound.
Medicine: Exploring its potential therapeutic applications, particularly in antifungal treatments.
Industry: Evaluating its use as a reference material in quality control and environmental testing.
Wirkmechanismus
The mechanism of action of 2-(Sulfoacetamido) Dimoxystrobin Acetic Acid involves its interaction with specific molecular targets, such as enzymes involved in fungal cell wall synthesis. By inhibiting these enzymes, the compound disrupts the growth and reproduction of fungal cells, leading to their eventual death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimoxystrobin: The parent compound, known for its antifungal activity.
Sulfacetamide: Another sulfonamide compound used in antibacterial treatments.
Uniqueness
2-(Sulfoacetamido) Dimoxystrobin Acetic Acid is unique due to its dual functional groups (sulfoacetamido and acetic acid), which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H15NO6S |
---|---|
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
2-(2,6-dimethyl-N-(2-sulfoacetyl)anilino)acetic acid |
InChI |
InChI=1S/C12H15NO6S/c1-8-4-3-5-9(2)12(8)13(6-11(15)16)10(14)7-20(17,18)19/h3-5H,6-7H2,1-2H3,(H,15,16)(H,17,18,19) |
InChI-Schlüssel |
JOYZWOZQQXZLFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)O)C(=O)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.